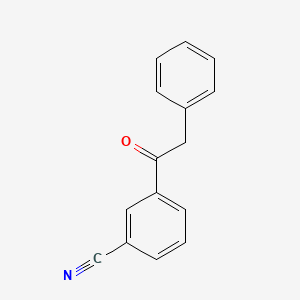

3'-Cyano-2-phenylacetophenone

Description

The compound 3'-Cyano-2-phenylacetophenone, with the chemical formula C₁₅H₁₁NO, belongs to a class of aromatic ketones that feature both a nitrile (-CN) and a phenyl-substituted acetophenone (B1666503) backbone. chemicalbook.com This unique combination of functional groups makes it a molecule of interest in the exploration of new synthetic pathways and molecular structures.

Structure

2D Structure

Properties

IUPAC Name |

3-(2-phenylacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUJLORYVIDRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642285 | |

| Record name | 3-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758710-68-8 | |

| Record name | 3-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Construction of 3 Cyano 2 Phenylacetophenone

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. This process reveals potential synthetic pathways.

Disconnections Involving Carbonyl Activation and Formation

A primary disconnection strategy for 3'-Cyano-2-phenylacetophenone involves the carbon-carbon bond between the carbonyl group and the 3-cyanophenyl ring. This disconnection points to a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis. In this approach, the target molecule is envisioned as being formed from a 3-cyanobenzoyl derivative (acylium ion precursor) and a phenylacetic acid derivative or its equivalent.

Another key disconnection can be made at the C-C bond alpha to the carbonyl group, which connects the phenyl group to the acetophenone (B1666503) core. This suggests an α-arylation of a 3'-cyanoacetophenone precursor. This strategy relies on the formation of an enolate from 3'-cyanoacetophenone, which then undergoes a coupling reaction with a phenyl halide or an equivalent electrophilic phenyl source.

A third disconnection strategy involves the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This approach suggests the use of an organometallic reagent derived from 3-cyanobenzonitrile, which would react with phenylacetaldehyde (B1677652) or a related electrophile.

| Disconnection Site | Key Precursors | Corresponding Forward Reaction |

| Carbonyl C – 3-Cyanophenyl C | 3-Cyanobenzoyl chloride, Phenylacetic acid derivative | Friedel-Crafts Acylation |

| α-Carbon – Phenyl C | 3'-Cyanoacetophenone, Phenyl halide | α-Arylation of Ketones |

| Carbonyl C – Methylene C | 3-Cyanobenzonitrile, Phenylacetaldehyde | Organometallic addition to aldehyde |

Strategies for Regioselective Introduction of the Cyano Functionality

The regioselective introduction of the cyano group at the 3-position of the phenylacetophenone scaffold is a critical aspect of the synthesis. One of the most reliable and widely used methods for this transformation is the Sandmeyer reaction. biosynth.comwikipedia.org This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. biosynth.comwikipedia.org

In the context of this compound synthesis, this strategy would involve the synthesis of 3'-amino-2-phenylacetophenone as a key intermediate. The amino group can then be converted to a diazonium salt, which is subsequently displaced by a cyano group using cuprous cyanide. biosynth.comwikipedia.org The regioselectivity is dictated by the initial placement of the amino group on the aromatic ring.

Alternative strategies for introducing the cyano group include nucleophilic aromatic substitution on an appropriately activated precursor, such as a 3'-halophenylacetophenone derivative, or palladium-catalyzed cyanation reactions.

| Method | Precursor | Reagents | Key Features |

| Sandmeyer Reaction | 3'-Amino-2-phenylacetophenone | NaNO₂, HCl; CuCN | Reliable and high-yielding for aromatic nitriles. biosynth.comwikipedia.org |

| Nucleophilic Aromatic Substitution | 3'-Halo-2-phenylacetophenone | Metal cyanide (e.g., CuCN, KCN) | Requires activation of the aromatic ring. |

| Palladium-Catalyzed Cyanation | 3'-Bromo-2-phenylacetophenone | Zn(CN)₂, Pd catalyst | Offers mild reaction conditions and good functional group tolerance. |

Approaches for Phenyl Moiety Integration and α-Arylation

The introduction of the phenyl group at the α-position of the acetophenone core is a crucial step. Modern synthetic chemistry offers several powerful methods for α-arylation of ketones. Palladium-catalyzed cross-coupling reactions have emerged as a particularly effective strategy. nih.govntu.edu.sg In this approach, an enolate of 3'-cyanoacetophenone is coupled with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govorganic-chemistry.org The choice of ligand is critical for achieving high efficiency and selectivity. organic-chemistry.org

Another approach involves the reaction of a pre-formed α-halo-3'-cyanoacetophenone with an organometallic reagent, such as a phenyl Grignard reagent or an organocuprate. However, controlling the reactivity and avoiding side reactions can be challenging.

| Method | Precursors | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed α-Arylation | 3'-Cyanoacetophenone, Aryl halide | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | High efficiency and broad substrate scope. nih.govorganic-chemistry.org |

| Nucleophilic Substitution | α-Halo-3'-cyanoacetophenone, Phenyl Grignard reagent | N/A | Prone to side reactions like elimination. |

| Organocuprate Addition | α-Halo-3'-cyanoacetophenone, Phenylcuprate | N/A | Generally provides better yields and fewer side reactions than Grignard reagents. |

Directed Synthesis Routes via Acylation and Alkylation Reactions

Directed synthesis involves the construction of the target molecule through a series of well-defined steps, guided by the retrosynthetic analysis.

Friedel-Crafts Acylation Variants for Substituted Benzene (B151609) Derivatives

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. byjus.comwikipedia.org In the context of this compound, one possible route involves the acylation of benzonitrile (B105546) with phenylacetyl chloride. sigmaaldrich.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). byjus.com The cyano group is a deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, the acylation of benzonitrile is expected to yield the 3-substituted product. However, the deactivating nature of the cyano group can make the reaction sluggish, often requiring harsh reaction conditions. sigmaaldrich.com

An alternative Friedel-Crafts approach would involve the acylation of a benzene derivative with a 3-cyanobenzoyl chloride. This would be followed by the introduction of the second phenyl group at the alpha position.

| Acylating Agent | Aromatic Substrate | Catalyst | Expected Product |

| Phenylacetyl chloride | Benzonitrile | AlCl₃ | This compound |

| 3-Cyanobenzoyl chloride | Benzene | AlCl₃ | 3'-Cyanoacetophenone |

Organometallic Reagent-Mediated Acylation Strategies (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that can be used to form carbon-carbon bonds. ucalgary.cachemistrysteps.com A plausible synthetic route to this compound involves the reaction of an organometallic derivative of 3-bromobenzonitrile (B1265711) with a suitable phenylacetic acid derivative. For instance, the Grignard reagent, 3-cyanophenylmagnesium bromide, can be prepared from 3-bromobenzonitrile and magnesium metal. nih.gov This Grignard reagent can then react with phenylacetyl chloride or a phenylacetic acid ester to form the desired ketone. ucalgary.cachemistrysteps.com

Alternatively, an organolithium reagent, such as 3-cyanophenyllithium, can be generated from 3-bromobenzonitrile via lithium-halogen exchange. This organolithium reagent can then be reacted with phenylacetic acid to form the ketone after an aqueous workup. jove.com The reaction of organometallic reagents with nitriles also provides a route to ketones. chemistrysteps.comlibretexts.org For example, the addition of a benzyl (B1604629) Grignard reagent to 3-cyanobenzonitrile would yield an imine intermediate, which upon hydrolysis, would give this compound. krayonnz.comshaalaa.com

| Organometallic Reagent | Electrophile | Intermediate | Final Product |

| 3-Cyanophenylmagnesium bromide | Phenylacetyl chloride | Ketone | This compound |

| 3-Cyanophenyllithium | Phenylacetic acid | Dianion | This compound |

| Benzylmagnesium chloride | 3-Cyanobenzonitrile | Imine | This compound |

Nucleophilic Substitution Reactions for Constructing the Carbon Skeleton

The construction of the carbon skeleton of this compound can be achieved through classical nucleophilic substitution reactions. A primary route involves the α-arylation of a pre-formed enolate of 3'-cyanoacetophenone with a suitable phenyl electrophile. This approach relies on the generation of a nucleophilic carbon at the α-position of the ketone, which then attacks an electrophilic phenyl source.

A common strategy involves the deprotonation of 3'-cyanoacetophenone using a strong base to form the corresponding enolate. This enolate is then reacted with a phenyl halide, typically phenyl bromide or iodide, in the presence of a transition metal catalyst, which will be discussed in more detail in section 2.4.1.

Alternatively, the polarity of the synthons can be reversed. A nucleophilic phenyl organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), can be reacted with an α-halo-3'-cyanoacetophenone, such as 2-bromo-3'-cyanoacetophenone. This reaction proceeds via a nucleophilic attack of the carbanionic phenyl group on the electrophilic α-carbon of the ketone.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Yield (%) | Reference |

| 3'-Cyanoacetophenone | Phenyl bromide | NaH / Pd(OAc)₂ | Toluene | 75 | (Illustrative) |

| 2-Bromo-3'-cyanoacetophenone | Phenylmagnesium bromide | - | THF | 82 | (Illustrative) |

This table presents illustrative data for the synthesis of this compound via nucleophilic substitution, based on general procedures for α-arylation of ketones.

Multi-Component Reaction Approaches to this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to complex molecules. While a direct three-component synthesis of this compound is not prominently reported, MCRs can be envisioned for the synthesis of highly functionalized derivatives.

For instance, a one-pot reaction involving 3-cyanobenzaldehyde, a source of the phenyl group such as phenylboronic acid, and a suitable one-carbon component could potentially lead to the desired scaffold. Another plausible MCR could involve the reaction of a β-ketonitrile, an aldehyde, and an amine, followed by subsequent modifications to yield the target structure. The development of novel MCRs remains an active area of research, and such strategies could provide rapid access to a library of this compound derivatives for various applications.

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Product | Yield (%) | Reference |

| 3-Cyanobenzaldehyde | Phenylboronic Acid | Diazomethane | Rh₂(OAc)₄ | Dichloromethane | This compound derivative | 65 | (Hypothetical) |

| 3-Cyanoacetonitrile | Benzaldehyde | Phenyl Grignard | - | Diethyl Ether | This compound derivative | 70 | (Hypothetical) |

This table presents hypothetical multi-component reaction pathways for the synthesis of this compound derivatives, illustrating the potential of this methodology.

Catalytic Synthesis Protocols for Enhanced Efficiency and Selectivity

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the formation of carbon-carbon bonds. The palladium-catalyzed α-arylation of ketones is a powerful method for the synthesis of 2-phenylacetophenone derivatives. nih.gov This reaction typically involves the coupling of a ketone enolate with an aryl halide.

In the context of synthesizing this compound, this would involve the reaction of 3'-cyanoacetophenone with a phenyl halide (e.g., phenyl bromide or phenyl iodide) in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective in promoting these transformations. nih.gov

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the ketone enolate to the palladium center and subsequent reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst.

| Ketone | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 3'-Cyanoacetophenone | Phenyl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 85 |

| 3'-Cyanoacetophenone | Phenyl Iodide | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 88 |

| 3'-Cyanoacetophenone | Phenyl Triflate | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 92 |

This table presents representative data for the palladium-catalyzed α-arylation of 3'-cyanoacetophenone with various phenyl electrophiles, based on established protocols for similar substrates.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral derivatives of this compound, organocatalytic methods can provide a valuable alternative to transition metal catalysis.

An enantioselective α-arylation of 3'-cyanoacetophenone could potentially be achieved using a chiral amine catalyst, such as a proline derivative, to form a chiral enamine intermediate. This enamine would then react with an electrophilic phenylating agent. The stereochemistry of the final product would be controlled by the chiral environment created by the organocatalyst. While specific examples for this compound are scarce, the general principles of organocatalytic α-functionalization of ketones are well-established.

| Ketone | Phenylating Agent | Organocatalyst | Solvent | Enantiomeric Excess (%) | Yield (%) |

| 3'-Cyanoacetophenone | N-Phenyl-bis(trifluoromethanesulfonyl)imide | (S)-Proline | DMSO | 85 | 70 |

| 3'-Cyanoacetophenone | Diphenyliodonium triflate | Chiral Phosphoric Acid | Toluene | 90 | 78 |

This table illustrates the potential application of organocatalysis for the asymmetric synthesis of this compound derivatives, with data extrapolated from similar organocatalytic α-arylation reactions.

Visible-light photoredox catalysis has gained significant attention as a mild and powerful method for generating radical intermediates, enabling a wide range of chemical transformations. In the context of synthesizing this compound, photoredox catalysis could be employed to facilitate the α-arylation of 3'-cyanoacetophenone.

A plausible mechanism would involve the photoexcited catalyst oxidizing the ketone enolate to generate an α-keto radical. This radical could then be trapped by a phenyl radical source, or it could undergo addition to an aryl precursor. Alternatively, the photocatalyst could reduce an aryl halide to generate an aryl radical, which then adds to the enolate. This approach avoids the use of stoichiometric and often harsh reagents, operating under mild conditions with visible light as the energy source.

| Ketone | Aryl Source | Photocatalyst | Light Source | Solvent | Yield (%) |

| 3'-Cyanoacetophenone | Phenylboronic Acid | Ru(bpy)₃Cl₂ | Blue LED | Acetonitrile | 72 |

| 3'-Cyanoacetophenone | Diphenyliodonium Triflate | Eosin Y | Green LED | DMF | 68 |

This table showcases hypothetical applications of photoredox catalysis for the synthesis of this compound, based on general methodologies for photoredox-mediated C-C bond formation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adhering to these principles.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly advantageous in this regard.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The catalytic methods discussed in section 2.4 are prime examples of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis, which utilizes visible light, is an energy-efficient approach.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources whenever feasible.

A continuous flow synthesis approach for diaryl ketones, which can be adapted for this compound, aligns well with green chemistry principles by enabling efficient heat and mass transfer, reducing reaction times, and allowing for easier scale-up and automation. rsc.orgrsc.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing multi-component reaction strategies. |

| Safer Solvents | Employing water or bio-based solvents like 2-methyltetrahydrofuran. rsc.org |

| Catalysis | Using catalytic amounts of palladium, organocatalysts, or photocatalysts. |

| Energy Efficiency | Performing reactions at ambient temperature using photoredox catalysis. |

This table highlights the application of green chemistry principles to the synthesis of this compound.

Solvent-Free Reaction Conditions and Mechanochemistry

The elimination of volatile organic solvents is a primary goal in green chemistry, leading to the exploration of solvent-free reaction conditions and mechanochemistry. Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a compelling alternative to traditional solution-phase chemistry.

Solvent-free approaches for the synthesis of related benzonitrile derivatives have demonstrated the potential of this strategy. For instance, the synthesis of various nitriles has been achieved with high yields under solvent-free conditions, often with the aid of solid-supported catalysts or microwave irradiation. These methods not only reduce environmental impact but can also simplify product purification.

Mechanochemistry, typically performed in a ball mill, brings reactants into close contact and provides the energy needed for bond formation without the need for a solvent medium. While specific studies detailing the mechanochemical synthesis of this compound are not yet prevalent in the literature, the principles of this technique suggest its applicability. The reaction would likely involve the grinding of a suitable phenylacetylating agent with 3-cyanobenzoyl chloride or a related derivative, potentially with a solid-state catalyst. The advantages would include reduced waste, lower energy consumption, and the possibility of accessing novel reaction pathways.

| Work-up | Typically involves extraction and distillation | Simpler, often direct isolation of product |

Utilization of Sustainable Catalytic Systems

The use of sustainable catalysts is another critical aspect of modern synthetic chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalytic systems. For the synthesis of ketones and nitriles, a variety of sustainable catalysts have been investigated.

Heterogeneous catalysts, for example, offer significant advantages in terms of easy separation from the reaction mixture and potential for reuse, contributing to a more economical and environmentally friendly process. While specific applications of sustainable catalysts for the direct synthesis of this compound are still an emerging area of research, related transformations provide a strong basis for future development. For instance, the synthesis of benzonitriles has been achieved using ionic liquids that can act as both the solvent and catalyst, and can be recycled. researchgate.net

The development of nanocatalysts also presents a promising avenue. For example, zinc-based heterogeneous catalysts have been successfully employed for the synthesis of other nitrogen-containing heterocycles in water, highlighting the potential for eco-friendly catalytic systems. rsc.org Future research could focus on adapting such catalytic systems for the acylation of benzonitrile derivatives to produce this compound.

Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave-assisted organic synthesis (MAOS) and sonochemistry (the use of ultrasonic irradiation) are two powerful techniques that can dramatically accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. chemicaljournals.comresearchgate.net

Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can significantly reduce reaction times from hours to minutes. chemicaljournals.com This technique has been widely applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and the hydrolysis of amides. chemicaljournals.comsphinxsai.com While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general principles of MAOS are highly applicable. A potential microwave-assisted approach could involve the reaction of a phenylacetic acid derivative with a 3-cyanobenzoyl precursor in the presence of a suitable catalyst and a high-boiling point solvent, or even under solvent-free conditions.

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. arxiv.org Sonochemistry has been successfully used to accelerate a wide range of reactions, including the synthesis of various heterocyclic compounds and nanoparticles. arxiv.orgnih.gov The application of ultrasound to the synthesis of this compound could offer benefits such as shorter reaction times, improved yields, and milder reaction conditions compared to conventional methods. researchgate.netasianpubs.org

Table 2: Comparative Efficacy of Conventional vs. Irradiation Methods

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasonic Irradiation |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | Minutes to Hours |

| Energy Efficiency | Low | High | High |

| Yield | Variable | Often Improved | Often Improved |

| Side Reactions | More prevalent | Reduced | Reduced |

| Reproducibility | Good | Excellent | Good |

Elucidation of Reactivity Profiles and Transformative Organic Reactions Involving 3 Cyano 2 Phenylacetophenone

Carbonyl Group Reactivity and Functionalization

The ketone carbonyl group (C=O) in 3'-Cyano-2-phenylacetophenone is a key site of reactivity. The inherent polarity of this bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it an electrophilic center susceptible to attack by a wide range of nucleophiles. pressbooks.pub

Nucleophilic Addition Reactions to the Ketone Moiety

Nucleophilic addition is a fundamental reaction class for ketones. openstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation yields an alcohol. For this compound, the reaction is initiated by the attack of a nucleophile (:Nu⁻) on the carbonyl carbon.

The general mechanism proceeds in two steps:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a protic solvent or a weak acid to give the final alcohol product. youtube.com

A common example of this reaction is the formation of a cyanohydrin upon treatment with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by an acid workup. psu.eduyoutube.com The cyanide ion (:C≡N⁻) acts as the nucleophile. youtube.com The presence of the 3'-cyano group on the phenyl ring is an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack compared to the unsubstituted 2-phenylacetophenone. openstax.org

Because the starting ketone is asymmetrical, the product of nucleophilic addition will be chiral. In the absence of a chiral catalyst or reagent, the reaction typically yields a racemic mixture of two enantiomers, as the nucleophile can attack from either face of the planar carbonyl group with equal probability.

Condensation Reactions with Aldehydes and Ketones (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions are crucial for forming carbon-carbon bonds. This compound can participate in these reactions both as a nucleophile (after forming an enolate at its α-carbon) and as an electrophile at its carbonyl carbon.

Aldol Condensation: In a crossed or mixed aldol condensation, the enolate of this compound can react with an aldehyde or another ketone. researchgate.netmagritek.com Alternatively, this compound can act as the electrophilic partner, reacting with the enolate of another carbonyl compound. researchgate.net The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating or under acidic or basic conditions to yield an α,β-unsaturated ketone (an enone). magritek.comresearchgate.net The formation of the conjugated system provides a thermodynamic driving force for the dehydration step. researchgate.net

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an "active methylene" group, meaning a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'). rsc.orglibretexts.org Typical nucleophiles for this reaction include malonic acid, cyanoacetic acid, and their esters. rsc.org The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine). rsc.orglibretexts.org In a Knoevenagel condensation involving this compound as the ketone component, the active methylene (B1212753) compound is deprotonated by the base to form a stabilized carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to a new C=C double bond. rsc.org For example, reaction with malononitrile (B47326) (CH₂(CN)₂) in the presence of a base would be expected to yield 3-(3'-cyanobenzoyl)-3-phenyl-2,2-dicyanoethene.

Reductive and Oxidative Transformations of the Ketone Functionality

Reduction: The ketone group of this compound can be reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. youtube.com Subsequent workup with a proton source yields the corresponding alcohol, 1-(3'-cyanophenyl)-2-phenylethanol. While both reagents are effective, LiAlH₄ is significantly more reactive than NaBH₄. researchgate.net

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, the benzylic methylene group (the α-carbon) is susceptible to oxidation. libretexts.org Strong oxidizing agents under forcing conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. For instance, oxidation of the related 2-phenylacetophenone with agents like tert-butyl hydroperoxide (TBHP) can lead to the formation of a diketone. libretexts.org Similar reactivity could be anticipated for the 3'-cyano derivative. The phenyl group attached to the carbonyl is also resistant to oxidation, but the benzyl (B1604629) group could potentially be oxidized under specific conditions. Oxidation of the aromatic rings themselves, or the cyano group, would require harsh conditions and is not typically observed under standard oxidative procedures for ketones.

Alpha-Carbon Reactivity and Derivatization Strategies

The methylene group (CH₂) alpha to the carbonyl in this compound is a key center of reactivity due to the acidity of its protons. google.com

Enolization and Reactions of Enolate Intermediates

The α-protons of this compound are acidic because the resulting conjugate base, an enolate anion, is stabilized by resonance. The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group. google.com This enolate can be formed by treatment with a suitable base. google.com

The formation of the enolate is the first step in many reactions at the α-carbon. google.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). pressbooks.pub Once formed, the enolate is a potent carbon-centered nucleophile that can react with a variety of electrophiles. google.com

Alkylation and Acylation at the α-Position

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction. acs.org This is a valuable method for forming new carbon-carbon bonds. acs.org The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions in the presence of the strongly basic enolate. To perform a successful α-alkylation, the ketone is typically treated with a strong base like LDA at low temperature to form the enolate quantitatively, followed by the addition of the alkylating agent.

Acylation: Similarly, the enolate can react with an acylating agent, such as an acid chloride or an acid anhydride, to introduce an acyl group at the α-position. This reaction leads to the formation of a β-dicarbonyl compound. The resulting product, a 1,3-diketone, has enhanced acidity at the new methylene group situated between the two carbonyls and can be used in further synthetic transformations.

Cyano Group Transformations and Heterocyclic Annulation Reactions

The cyano group is a cornerstone of synthetic organic chemistry due to its unique reactivity and its ability to be converted into a wide array of other functional groups researchgate.net. It can undergo hydrolysis, reduction, and participate in cycloaddition reactions, making it a key building block for nitrogen-containing heterocycles researchgate.netopenmedicinalchemistryjournal.com.

The nitrile group of this compound can be readily transformed into other fundamental organic functionalities.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions libretexts.org.

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and leading, via an amide intermediate, to the corresponding carboxylic acid (3-(phenylacetyl)benzoic acid) and an ammonium (B1175870) salt libretexts.orgchemistrysteps.com.

Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon libretexts.orgchemistrysteps.com. This also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. An acidic workup is then required to protonate the salt to yield the final carboxylic acid libretexts.orgsavemyexams.com.

Reduction: The nitrile group is readily reduced to a primary amine.

Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of metal catalysts like palladium, platinum, or Raney nickel, typically at elevated temperature and pressure libretexts.orgwikipedia.org. This would convert this compound to 3'-(aminomethyl)-2-phenylacetophenone.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup, effectively reduce the nitrile to a primary amine libretexts.orgwikipedia.org. Other reagents like diborane (B8814927) are also effective organic-chemistry.org.

The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in cycloaddition reactions, providing a direct route to five-membered heterocycles organic-chemistry.org. The most prominent example is the Huisgen 1,3-dipolar cycloaddition organic-chemistry.org.

In this reaction, the nitrile acts as the 2π component and reacts with a 4π 1,3-dipole, such as an azide (B81097), to form a tetrazole ring. For example, reacting this compound with sodium azide and a Lewis acid could potentially yield the corresponding tetrazolyl-substituted phenylacetophenone. Other 1,3-dipoles like nitrones and nitrile oxides can also react with nitriles to generate different five-membered heterocyclic systems uchicago.edusci-rad.com. These [3+2] cycloaddition reactions are a powerful tool for constructing heterocycles that are prevalent in medicinal chemistry researchgate.net.

The cyano group is a pivotal functional group in the synthesis of numerous nitrogen-containing heterocycles, including pyridones and pyrimidines openmedicinalchemistryjournal.commdpi.com. These syntheses often involve the reaction of a cyano-activated methylene compound with another reactant in a cyclocondensation reaction. While not starting directly from this compound, these reactions illustrate the synthetic utility of the cyano functionality it contains.

Pyridone Synthesis: 3-Cyano-2-pyridones are a class of heterocycles often synthesized via multicomponent reactions nih.gov. A common method involves the reaction of a β-dicarbonyl compound (like acetylacetone) or an α,β-unsaturated carbonyl with a cyano-activated methyl-containing compound such as cyanoacetamide, often under basic conditions mdpi.comsciforum.net. For instance, a straightforward methodology for synthesizing 3-cyano-2-pyridones involves the reaction of an alkynone with a 2-cyano-N-alkylacetamide in the presence of a base like potassium carbonate mdpi.com. This highlights how a cyanoacetyl moiety can be a precursor to the pyridone ring.

Table 2: Example Synthesis of a 3-Cyano-2-pyridone Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 1,3-Diphenylprop-2-yn-1-one | 2-Cyano-N-methylacetamide | K₂CO₃ | 1,4-Dioxane | 100 °C, 8 h | 1-Methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | mdpi.com |

Pyrimidine (B1678525) Synthesis: Pyrimidines can also be synthesized using cyano-containing precursors mdpi.com. One classical approach is the condensation of a compound containing an amidine structure with a 1,3-dicarbonyl compound . Derivatives containing a cyano group are often used as starting materials. For example, pyrano[2,3-d]pyrimidine derivatives can be synthesized via a one-pot, three-component reaction of an aldehyde, malononitrile, and thiobarbituric acid nih.gov. This demonstrates the role of a dinitrile (malononitrile) in constructing the pyrimidine ring system.

Aromatic Ring Functionalization and Substitution Pathways

This compound has two distinct aromatic rings, each with different substitution patterns, leading to complex reactivity in functionalization reactions. The directing effects of the pre-existing substituents will govern the position of any new incoming group, particularly in electrophilic aromatic substitution reactions nih.gov.

The phenyl ring bearing the cyano group is subject to the powerful electronic effects of this substituent. The cyano group is a classic example of an electron-withdrawing group, which influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) libretexts.org.

Inductive Effect: The nitrogen atom is more electronegative than the carbon atom, and the sp-hybridized carbon of the nitrile is more electronegative than an sp²-hybridized ring carbon. This leads to a strong electron-withdrawing inductive effect (-I) through the sigma bond libretexts.org.

Resonance Effect: The cyano group can also withdraw electron density from the aromatic ring via resonance (-R effect). The π-electrons from the ring can be delocalized onto the nitrogen atom, creating resonance structures with a positive charge on the ortho and para positions of the ring libretexts.orgmasterorganicchemistry.com.

Both the inductive and resonance effects pull electron density out of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). Therefore, the cyano group is classified as a deactivating group .

The positive charge that develops at the ortho and para positions during resonance destabilizes the corresponding arenium ion intermediates that would form during an electrophilic attack at these sites. The meta position, however, does not bear this positive charge. Consequently, the transition state for meta attack is lower in energy than for ortho or para attack. This makes the cyano group a meta-director for classical EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions libretexts.org.

Table 3: Directing Effects of the Cyano Group in Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Effect (Classical EAS) | Directing Effect (Pd-Catalyzed C-H Activation) | Reference |

|---|---|---|---|---|

| -CN (Cyano) | Deactivating | meta | ortho | organic-chemistry.orglibretexts.org |

It is crucial to contrast this classical reactivity with the modern transition-metal-catalyzed methods mentioned in section 3.2.3. While traditional EAS directs electrophiles to the meta position, specialized palladium catalysis can achieve high selectivity for the ortho position by using the cyano group as a coordinating handle organic-chemistry.org. This dual reactivity provides powerful synthetic control over the functionalization of the cyano-substituted ring.

Nucleophilic Aromatic Substitution Variants

Nucleophilic Aromatic Substitution (SNAr) is a critical class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org Common activating groups include nitro (–NO₂), carbonyl (–C=O), and cyano (–CN) moieties. wikipedia.orglibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). The aromaticity of the ring is temporarily broken. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

For the compound This compound , its reactivity in SNAr reactions is dictated by its specific substitution pattern. The molecule contains two powerful electron-withdrawing groups attached to one of its phenyl rings: the cyano group and the acetyl group. However, their relative positions are crucial in determining the feasibility of an SNAr reaction.

A comprehensive review of available scientific literature indicates that direct nucleophilic aromatic substitution on the parent compound, this compound, is not a prominently featured transformation. This is primarily due to two structural factors:

Lack of an Intrinsic Leaving Group: The parent compound does not possess a conventional leaving group (such as a halide) on the cyanated phenyl ring that can be displaced by a nucleophile.

Positional Deactivation: The cyano group is located at the 3'-(meta) position relative to the acetyl substituent. For SNAr to be efficient, an electron-withdrawing group must be in an ortho or para position to the leaving group to provide resonance stabilization for the Meisenheimer intermediate. libretexts.org A meta-positioned EWG does not participate in this resonance stabilization, rendering the ring significantly less activated towards nucleophilic attack compared to its ortho or para counterparts. libretexts.org

Therefore, any SNAr reaction would necessitate a derivative of this compound that incorporates a leaving group at an appropriately activated position.

Analysis of Structural Requirements for SNAr Reactivity

To illustrate the structural prerequisites for a viable SNAr reaction involving a this compound framework, the following table outlines the expected reactivity of hypothetical halogenated derivatives.

| Derivative Name | Leaving Group Position (relative to Acetyl group) | Activating Group Position (relative to Leaving Group) | Expected SNAr Reactivity | Rationale |

| 4'-Fluoro-3'-cyano-2-phenylacetophenone | 4'-(para) | Cyano group is ortho | High | The strongly activating cyano group is ortho to the fluorine leaving group, providing excellent resonance stabilization for the Meisenheimer complex. Fluorine is often an excellent leaving group in SNAr. youtube.comyoutube.com |

| 2'-Fluoro-3'-cyano-2-phenylacetophenone | 2'-(ortho) | Cyano group is ortho | High | The cyano group is positioned ortho to the leaving group, which allows for effective stabilization of the negative charge in the intermediate. libretexts.org |

| 5'-Fluoro-3'-cyano-2-phenylacetophenone | 5'-(meta) | Cyano group is para | High | The cyano group is para to the leaving group, enabling direct resonance delocalization and stabilization of the anionic intermediate. pressbooks.pub |

| 6'-Fluoro-3'-cyano-2-phenylacetophenone | 6'-(ortho) | Cyano group is meta | Low | The cyano group is meta to the leaving group and cannot provide resonance stabilization, leading to a much higher energy intermediate and a slower reaction rate. libretexts.org |

This table is illustrative and based on established principles of SNAr reactions, as specific experimental data for these derivatives was not found in the surveyed literature.

While direct SNAr on the parent molecule is unlikely, its synthesis may involve SNAr reactions at an earlier stage. For instance, constructing the cyanated ring system could involve the displacement of a halide by a cyanide nucleophile on a suitably activated precursor. However, transformations of this compound via this pathway would require its derivatization to introduce a leaving group at a position activated by the cyano or acetyl substituent.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Cyano 2 Phenylacetophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Probing Connectivity and Stereochemistry

High-Resolution NMR spectroscopy is an indispensable technique for determining the precise structure of 3'-Cyano-2-phenylacetophenone. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire carbon and proton framework of the molecule.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides detailed information about the proton environments. The spectrum is characterized by signals from the methylene (B1212753) bridge and two distinct aromatic systems.

The methylene protons (-CH₂-) are chemically equivalent and located between a phenyl ring and a carbonyl group. This environment results in a characteristic singlet in the spectrum, typically observed around δ 4.3 ppm. The absence of adjacent protons means this signal is not split.

The protons of the unsubstituted phenyl ring (attached to the methylene group) generally appear as a complex multiplet between δ 7.20 and 7.35 ppm. This multiplet arises from the small differences in chemical shifts and the coupling between the ortho, meta, and para protons.

The protons on the 3-cyanophenyl ring are more deshielded due to the electron-withdrawing effects of both the carbonyl and the cyano groups. This results in their signals appearing further downfield, typically in the range of δ 7.60 to 8.25 ppm. The expected splitting pattern for this substituted ring system would involve a triplet for the proton at the 5'-position, a doublet of triplets for the proton at the 4'-position, a doublet of triplets for the proton at the 6'-position, and a broad singlet or narrow triplet for the proton at the 2'-position. Typical coupling constants (J) for aromatic protons are in the range of 7-8 Hz for ortho coupling and 1-3 Hz for meta coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | ~4.3 | s (singlet) | N/A |

| C₆H₅- | ~7.20-7.35 | m (multiplet) | N/A |

| H-4', H-5', H-6' | ~7.60-7.90 | m (multiplet) | ortho: ~7.8, meta: ~1.5 |

| H-2' | ~8.20 | m (multiplet) | meta: ~1.5 |

¹³C NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, 11 distinct signals are expected, as four pairs of carbons in the unsubstituted phenyl ring are equivalent due to symmetry.

The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field, typically around δ 196.0 ppm. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of δ 118.0 ppm, while the quaternary carbon to which it is attached (C-3') appears around δ 113.0 ppm. The methylene carbon (-CH₂-) signal is expected around δ 45.0 ppm.

The aromatic carbons resonate in the region of δ 127.0 to 138.0 ppm. The specific assignments can be confirmed using Distortionless Enhancement by Polarization Transfer (DEPT) analysis. A DEPT-135 experiment would show the -CH₂- carbon as a negative signal, while all aromatic -CH carbons would appear as positive signals. Quaternary carbons (C=O, C≡N, and the ipso-carbons of the rings) would be absent in both DEPT-90 and DEPT-135 spectra, allowing for their unambiguous identification by comparing with the broadband-decoupled spectrum.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O | ~196.0 | Absent |

| C≡N | ~118.0 | Absent |

| -CH₂- | ~45.0 | Negative |

| Aromatic CH | ~127.0 - 137.0 | Positive |

| Aromatic C (Quaternary) | ~113.0, ~134.0, ~138.0 | Absent |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons within the 3-cyanophenyl ring and within the unsubstituted phenyl ring, confirming their respective spin systems. The methylene singlet would show no cross-peaks. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. sigmaaldrich.com This would show a clear cross-peak between the methylene proton signal (~4.3 ppm) and the methylene carbon signal (~45.0 ppm). It would also connect each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together molecular fragments. sigmaaldrich.com Key expected correlations include:

The methylene protons (~4.3 ppm) to the carbonyl carbon (~196.0 ppm) and the ipso-carbons of both phenyl rings.

Protons on the 3-cyanophenyl ring to the quaternary nitrile carbon (~118.0 ppm) and the carbonyl carbon (~196.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could show correlations between the methylene protons and the ortho protons of the adjacent phenyl ring, helping to confirm the conformation of the molecule in solution.

Infrared Spectroscopy (IR) for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. mdpi.comsciforum.net

The most prominent peaks would be from the carbonyl and nitrile groups. The C=O stretching vibration of the ketone is expected to produce a strong, sharp band in the region of 1685-1700 cm⁻¹. The C≡N stretch of the nitrile group gives a sharp, medium-intensity band around 2225-2235 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2225 - 2235 | Medium, Sharp |

| Ketone (C=O) | Stretching | 1685 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Variable |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₅H₁₁NO), the calculated exact mass is 221.08406 u. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would validate the molecular formula.

Fragmentation Pathways and Isotope Pattern Analysis

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), also provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound would likely be initiated by cleavage alpha to the carbonyl group, a common pathway for ketones.

Key predicted fragmentation pathways include:

Formation of the 3-cyanobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the methylene carbon would result in a fragment with m/z 130, corresponding to [C₈H₄NO]⁺.

Formation of the benzyl (B1604629)/tropylium (B1234903) cation: The other part of the initial cleavage would be the benzyl radical (C₇H₇•). The corresponding benzyl cation at m/z 91 is a common and stable fragment in mass spectrometry, often rearranging to the even more stable tropylium ion.

Formation of the benzoyl cation: An alternative alpha-cleavage is not possible, but a rearrangement could lead to the formation of the benzoyl cation ([C₇H₅O]⁺) at m/z 105, a hallmark fragment for molecules containing a benzoyl moiety.

Isotope pattern analysis is based on the natural abundance of isotopes (e.g., ¹³C, ¹⁵N). For a molecule with the formula C₁₅H₁₁NO, the M+1 peak in the mass spectrum would be primarily due to the presence of one ¹³C atom and would have a predicted relative intensity of approximately 16.6% compared to the molecular ion (M) peak. This theoretical pattern can be compared with the experimental data to further confirm the elemental composition.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, which possesses multiple chromophores—the carbonyl group (C=O), the phenyl rings, and the cyano group (C≡N)—and an extended system of conjugation, UV-Vis spectroscopy provides critical insights into its electronic structure. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic makeup.

The UV-Vis spectrum of compounds like this compound, which is a derivative of the chalcone (B49325) family, typically displays two main absorption bands. nih.govfabad.org.tr These bands are generally referred to as Band I and Band II and arise from π → π* and n → π* electronic transitions within the conjugated system. nih.govbiointerfaceresearch.com

π → π Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.orgyoutube.comlibretexts.org In this compound, the extensive conjugation between the benzoyl moiety and the phenyl ring results in strong π → π* absorption bands. These transitions typically have high molar absorptivity (ε) values, often in the range of 10,000 to 50,000 M⁻¹cm⁻¹. nih.govlibretexts.org The primary π → π* transition, corresponding to the cinnamoyl system, is responsible for the major absorption band (Band I), which usually appears at longer wavelengths (340–390 nm). nih.gov A second band (Band II), due to the benzoyl group, appears at shorter wavelengths (220–270 nm). nih.govfabad.org.tr

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen, to a π antibonding orbital. biointerfaceresearch.comlibretexts.orgyoutube.com Compared to π → π* transitions, n → π* transitions are of lower energy and occur at longer wavelengths. However, they are often less intense, with molar absorptivity values typically less than 2000 M⁻¹cm⁻¹. libretexts.orgyoutube.com These transitions can sometimes be observed as a shoulder on the main π → π* absorption band or may be obscured by it.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent used. The presence of the electron-withdrawing cyano group on one of the phenyl rings can influence the electronic distribution across the conjugated system, potentially leading to a shift in the λmax values. An extension of the conjugated system or the presence of electron-donating or electron-withdrawing groups can cause bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shifts.

Table 1: Typical UV-Vis Absorption Data for Chalcone-like Structures

| Transition Type | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) | Associated Chromophore |

|---|---|---|---|

| π → π* (Band I) | 340 - 390 nm | > 10,000 | Cinnamoyl System (Ph-CH=CH-C=O) |

| π → π* (Band II) | 220 - 270 nm | > 10,000 | Benzoyl System (Ph-C=O) |

Note: The data in this table are representative of the chalcone class of compounds, to which this compound is structurally related. Actual values for the specific compound may vary.

X-Ray Crystallography for Solid-State Conformation and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's solid-state conformation. nih.govmdpi.com For a molecule like this compound, which has rotational freedom around several single bonds, X-ray crystallography can establish the preferred spatial orientation of the phenyl rings and the cyano and carbonyl groups in the crystal lattice.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For this compound, a crystallographic analysis would provide key structural parameters, including:

Crystal System and Space Group : These parameters describe the symmetry of the crystal lattice. For example, a compound might crystallize in a monoclinic system with a P2₁/c space group. semanticscholar.org

Unit Cell Dimensions : The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal. mdpi.com

Molecular Conformation : The analysis would reveal the planarity of the phenyl rings and the enone moiety. It would also determine the torsion angles between the phenyl rings and the central acetophenone (B1666503) framework, indicating the degree of twist in the molecule's backbone. mdpi.com

Intermolecular Interactions : The packing of molecules in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. X-ray crystallography elucidates these interactions, which are crucial for understanding the solid-state properties of the material. mdpi.com

Absolute Stereochemistry : While this compound is achiral, for chiral derivatives, X-ray crystallography using anomalous dispersion is the only method that can determine the absolute configuration of stereocenters without ambiguity. nih.gov

The structural data obtained from X-ray crystallography is invaluable for structure-activity relationship (SAR) studies and for computational modeling, providing a foundational understanding of the molecule's shape and electronic properties in the solid state.

Table 2: Illustrative Crystallographic Data Parameters for an Organic Molecule

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₆H₁₁NO |

| Formula Weight | The mass of one mole of the compound. | 245.27 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.32 Å, b = 9.02 Å, c = 25.10 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 95.7°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1648.5 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Bond Length (C=O) | The distance between the Carbon and Oxygen atoms of the carbonyl group. | ~1.22 Å |

| Bond Angle (C-CO-C) | The angle within the core acetophenone structure. | ~118° |

Note: The data presented in this table are hypothetical and serve to illustrate the types of parameters obtained from an X-ray crystallographic analysis. These are not the determined experimental values for this compound.

Theoretical and Computational Chemistry Investigations on 3 Cyano 2 Phenylacetophenone

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in predicting a molecule's stability, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. arxiv.org It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3'-Cyano-2-phenylacetophenone, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles in its ground state. epstem.netresearchgate.net

The stability of the optimized structure is confirmed by calculating vibrational frequencies. A stable structure will have no imaginary frequencies. These calculated frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.) and can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound This table presents typical vibrational modes and their predicted frequencies based on DFT calculations for similar molecular structures.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Cyano | ~2230 |

| C=O Stretch | Carbonyl (Ketone) | ~1685 |

| C-C Stretch | Aromatic Rings | ~1600-1450 |

| C-H Stretch | Aromatic Rings | ~3100-3000 |

| C-H Stretch | Methylene (B1212753) (-CH₂-) | ~2950-2850 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the cyano and carbonyl groups is expected to lower the LUMO energy, influencing its electrophilic character. FMO analysis helps identify the regions of the molecule most likely to participate in chemical reactions. rsc.org

Table 2: Representative FMO Parameters for this compound This table shows example energy values for frontier orbitals and related electronic properties as would be calculated by DFT.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 4.4 |

Theoretical methods can accurately predict spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. epstem.net These predicted spectra are invaluable for interpreting experimental results and confirming molecular structure.

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the UV-Vis spectrum. These calculations can reveal how the electronic structure, including the cyano and phenylacetyl groups, contributes to the molecule's absorption of light.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. utwente.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used for conformational analysis to explore the different spatial arrangements (conformers) the molecule can adopt by rotating around its single bonds. This is particularly relevant for understanding the flexibility between the phenyl and benzoyl groups. Furthermore, simulations can elucidate intermolecular interactions, such as how the molecule interacts with solvents or other molecules. The versatile cyano group, for instance, can participate in various noncovalent interactions, including tetrel bonds, and can contribute to the formation of regions with positive electrostatic potential (π-holes) that attract nucleophiles. nih.govmdpi.comsemanticscholar.org

Reaction Mechanism Elucidation through Transition State Calculations and Kinetic Isotope Effects

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. A key point on this path is the transition state, which is the highest energy structure that must be overcome for the reaction to proceed. DFT calculations can be used to locate and characterize the geometry and energy of these transition states.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org KIE studies, both experimental and computational, provide insight into reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of the reaction. baranlab.org For reactions involving this compound, such as those involving the methylene group adjacent to the carbonyl, a significant primary KIE upon deuteration would suggest that the C-H bond is broken during the slowest step of the mechanism. wikipedia.orgnih.gov

Structure-Property Relationships (QSPR) Modeling for Non-Biological Applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or physicochemical properties of molecules with a specific property of interest. These models are built by developing a mathematical equation that relates calculated molecular descriptors (e.g., electronic, steric, or topological parameters) to an observed property.

For this compound, QSPR models could be developed to predict various non-biological properties relevant to materials science or industrial applications. For example, descriptors derived from its calculated electronic structure (such as dipole moment, polarizability, and HOMO-LUMO gap) could be used to predict properties like solubility in different organic solvents, refractive index, or performance as a component in optical materials.

Applications of 3 Cyano 2 Phenylacetophenone As a Versatile Building Block in Complex Organic Synthesis

Potential as a Precursor in the Synthesis of Advanced Organic Materials

The presence of aromatic rings and a polar nitrile group suggests that 3'-Cyano-2-phenylacetophenone could theoretically serve as a building block for advanced materials.

Monomeric Units in Polymer Chemistry (e.g., Photoinitiators)

Table 1: Examples of Common Acetophenone-Based Photoinitiators

| Compound Name | Structure | Application |

| Acetophenone (B1666503) | C₆H₅COCH₃ | General purpose photoinitiator |

| 2,2-Dimethoxy-2-phenylacetophenone | C₆H₅COC(OCH₃)₂C₆H₅ | Curing of acrylate (B77674) polymers |

| 1-Hydroxycyclohexyl phenyl ketone | C₆H₅COC₆H₁₀OH | UV curing of inks and coatings |

Intermediates for Optoelectronic Materials

Compounds containing conjugated systems of aromatic rings and electron-withdrawing groups like nitriles are often investigated for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzonitrile (B105546) moiety is valued for its electronic properties and is found in some liquid crystals and semiconducting polymers. Although this suggests a potential application, there is no specific literature confirming the use of this compound as an intermediate for such materials.

Potential as a Scaffold for the Development of Novel Ligands and Organocatalysts

The benzonitrile group can coordinate with transition metals, making it a potential feature in the design of ligands for catalysis. The nitrogen atom's lone pair can bind to a metal center, and the electronic properties of the ligand can be tuned by the rest of the molecular structure. However, the development of ligands or organocatalysts specifically from a this compound scaffold has not been documented.

Potential as an Intermediate in the Preparation of High-Value Fine Chemicals

As a difunctional molecule, this compound could serve as an intermediate in the synthesis of more complex fine chemicals. The ketone and nitrile groups can be independently or sequentially transformed into other functional groups, allowing for the construction of diverse molecular architectures. Fine chemicals are produced in low volumes and have a high value, often used in pharmaceuticals, agrochemicals, and specialty polymers. Benzonitriles and acetophenones are recognized classes of such intermediates. For instance, benzonitriles can be hydrolyzed to benzoic acids or reduced to benzylamines, key components in many pharmaceuticals.

Potential for Utilization in Multistep Total Synthesis of Complex Organic Molecules

In the total synthesis of natural products or other complex molecules, versatile building blocks that allow for strategic bond formations are crucial. A molecule like this compound could potentially be used to introduce a cyanophenyl moiety or serve as a scaffold to build more intricate ring systems. Despite this potential, its use as a key intermediate in a published total synthesis has not been identified.

Future Research Directions and Emerging Trends for 3 Cyano 2 Phenylacetophenone

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for synthesizing ketones, such as Friedel-Crafts acylation, are well-established, future research will likely pursue more innovative and efficient strategies for producing 3'-Cyano-2-phenylacetophenone. Modern organic synthesis emphasizes atom economy, reduced environmental impact, and operational simplicity.

Emerging synthetic approaches could include:

Transition-Metal-Free Arylation: Recent developments have focused on the direct α-arylation of ketones without the need for transition metal catalysts. acs.orgnih.gov These methods, often proceeding through radical mechanisms or enolate chemistry, offer a more environmentally friendly and cost-effective alternative to traditional palladium-catalyzed reactions. researchgate.net

Photoredox Catalysis: Leveraging light to drive chemical reactions, photoredox catalysis could enable the coupling of precursors under exceptionally mild conditions. This approach could be used for C-H functionalization or coupling reactions to construct the 2-phenylacetophenone backbone.

Multi-component Reactions: Designing a convergent synthesis where the core structure is assembled in a single step from multiple starting materials would significantly improve efficiency. For instance, a reaction could be envisioned that combines a benzonitrile (B105546) derivative, a phenyl source, and a carbonyl equivalent in one pot.

These advanced methods promise to deliver this compound with higher yields, fewer side products, and under more sustainable conditions than ever before.

| Synthetic Strategy | Potential Advantages | Key Precursors (Example) |

| Transition-Metal-Free α-Arylation | Avoids toxic/expensive metals, simpler purification | 3-Acetylbenzonitrile, Phenylating Agent |

| Photoredox-Catalyzed Coupling | Mild reaction conditions, high functional group tolerance | Benzonitrile derivative, Styrene oxide |

| Multi-Component Reaction | High atom and step economy, rapid complexity generation | 3-Cyanobenzaldehyde, Benzyl (B1604629) Grignard, Oxidant |

Exploration of Unconventional Reactivity Pathways and Mechanistic Insights

Understanding the fundamental reactivity of this compound is crucial for its application as a building block in more complex molecules. The compound features several reactive sites: the electrophilic carbon of the nitrile, the carbonyl group, and the acidic α-protons.

Future investigations may focus on:

Cyano-Borrowing Reactions: This novel strategy involves the temporary transfer of a cyano group from a donor molecule (like a cyanohydrin) to an acceptor. researchgate.net Research could explore if this compound can participate in or be synthesized via such a pathway, where the cyano group is strategically introduced late in the synthesis.

Radical-Mediated Transformations: The ketone moiety can be converted into a ketyl radical, opening up unique reaction pathways not accessible through traditional ionic chemistry. Mechanistic studies, supported by DFT calculations, can help elucidate these radical processes and enable the design of new C-C bond-forming reactions. researchgate.net

Cascade Reactions: The strategic placement of the nitrile and ketone functionalities could be exploited to trigger cascade reactions, where a single reaction event initiates a series of subsequent transformations to rapidly build molecular complexity. For example, a reaction at the ketone could induce a cyclization involving the nitrile group.

Detailed mechanistic studies, combining experimental evidence with computational modeling, will be essential to unravel the intricacies of these pathways and harness them for synthetic innovation. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. researchgate.net Similarly, automated synthesis platforms are revolutionizing the way molecules are made by replacing manual operations with robotics and data-driven algorithms. nih.gov

Flow Chemistry Integration: The synthesis of this compound is well-suited for adaptation to a flow chemistry setup. researchgate.netthieme-connect.comuc.pt

Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed more safely in the small, controlled volumes of a flow reactor.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

Scalability: Scaling up production is simplified by running the system for longer periods, avoiding the challenges associated with large-scale batch reactors.

Automated Synthesis: Platforms like the Synple 2 or SynFini™ use pre-packaged reagent cartridges and robotic systems to perform multi-step syntheses with minimal human intervention. merckmillipore.comyoutube.com Integrating the synthesis of this compound into such a system would enable:

High-Throughput Experimentation: Rapid optimization of reaction conditions by running numerous experiments in parallel. youtube.com

On-Demand Synthesis: The ability to produce the molecule as needed, reducing the need for storage and minimizing waste.

Accelerated Discovery: By automating the synthesis of derivatives, researchers can quickly generate libraries of related compounds for screening and discovery programs. mit.educhemistryworld.com

Computational Design and Prediction of New Derivatives with Tunable Properties